molecular formula C9H7Cl2NO B1431583 5,7-Dichloro-3,4-dihydro-quinolin-2-one CAS No. 144485-75-6

5,7-Dichloro-3,4-dihydro-quinolin-2-one

Cat. No.: B1431583
CAS No.: 144485-75-6
M. Wt: 216.06 g/mol
InChI Key: RVFQSZHCJZOOLT-UHFFFAOYSA-N
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Description

5,7-Dichloro-3,4-dihydro-quinolin-2-one is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core structure, which is a bicyclic system containing a benzene ring fused to a pyridine ring. The presence of chlorine atoms at positions 5 and 7, along with a dihydro-quinolin-2-one moiety, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dichloro-2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline core . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-3,4-dihydro-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

5,7-Dichloro-3,4-dihydro-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3,4-dihydro-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the quinoline core enable the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 7-Chloro-3,4-dihydro-quinolin-2-one
  • 8-Hydroxy-3,4-dihydro-quinolin-2-one
  • 3,4-Dihydro-1H-quinolin-2-one

Comparison: 5,7-Dichloro-3,4-dihydro-quinolin-2-one is unique due to the presence of two chlorine atoms, which enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6,7-dichloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFQSZHCJZOOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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